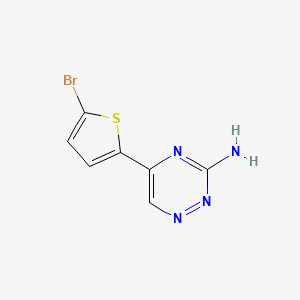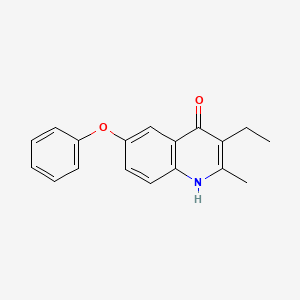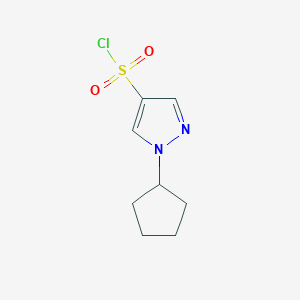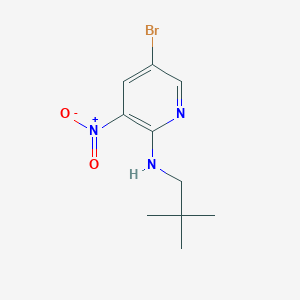
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine, also known as 5-Br-DMNPA, is an organobromine compound used in various scientific research applications. It is a derivative of pyridinamine, a heterocyclic nitrogen-containing compound, and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-Br-DMNPA is a colorless, crystalline solid with a melting point of 145-146°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine serves as a precursor in the synthesis of various chemical compounds. For instance, its derivatives, including pyrimidine and pyridine derivatives, have been explored for their potential as antitumor and antiviral agents. The convenient preparation of these derivatives highlights their significance in medicinal chemistry and drug development (Kinoshita & Ohishi, 1994).
Antimicrobial and Antitubercular Activity
The compound's derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. Certain derivatives exhibited significant activity against a range of microorganisms, including Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Shingalapur et al., 2009).
Spectroscopic and Optical Studies
Spectroscopic and optical studies of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their structural and electronic properties. These studies are crucial for understanding the compound's reactivity and interaction with biological targets, which can inform drug design and development processes (Vural & Kara, 2017).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution of related pyridine derivatives has been performed to understand their stereochemical properties better. Such studies are essential for the development of chiral drugs, as the biological activity of enantiomers can significantly differ (Ali et al., 2016).
Eigenschaften
IUPAC Name |
5-bromo-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)6-13-9-8(14(15)16)4-7(11)5-12-9/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTNVXRTEOSMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



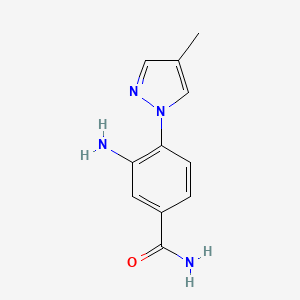
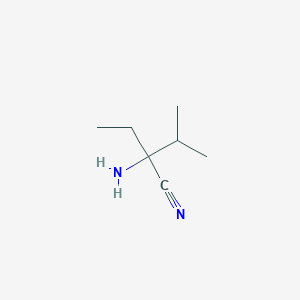
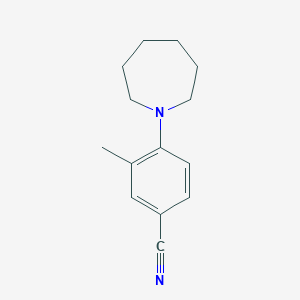
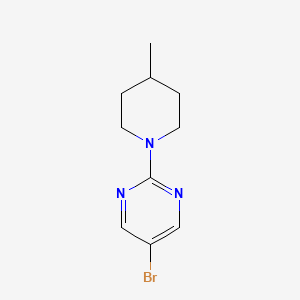

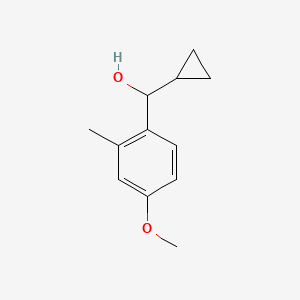
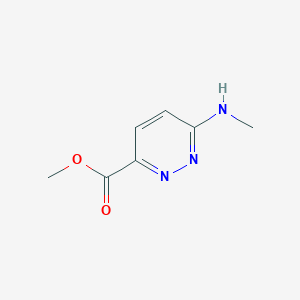

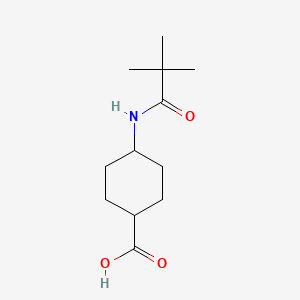
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)
